molecular formula C15H8Cl2FNOS B5595969 3,4-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B5595969
M. Wt: 340.2 g/mol
InChI Key: LPTBJNSYKYXGFS-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of dichloro and fluorophenyl groups attached to a benzothiophene core

Scientific Research Applications

3,4-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of Dichloro Groups: Chlorination reactions using reagents such as chlorine gas or thionyl chloride can introduce dichloro groups at the desired positions on the benzothiophene ring.

    Attachment of Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Formation of Carboxamide Group: The carboxamide group can be formed through amidation reactions involving carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the functional groups on the benzothiophene ring.

    Reduction: Reduction reactions can alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles or electrophiles can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide
  • 3,4-dichloro-N-(2-chlorophenyl)-1-benzothiophene-2-carboxamide
  • 3,4-dichloro-N-(2-bromophenyl)-1-benzothiophene-2-carboxamide

Uniqueness

3,4-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties compared to its analogs.

Properties

IUPAC Name

3,4-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FNOS/c16-8-4-3-7-11-12(8)13(17)14(21-11)15(20)19-10-6-2-1-5-9(10)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTBJNSYKYXGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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